molecular formula C20H18N2O3S2 B2872645 2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide CAS No. 1426314-59-1

2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Cat. No.: B2872645
CAS No.: 1426314-59-1
M. Wt: 398.5
InChI Key: OOKJKMQKBOMRAF-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole core linked via a thioether bridge to an acetamide group. The acetamide nitrogen is substituted with a 4-(2-methoxyphenoxy)but-2-yn-1-yl chain, which introduces a propargyl ether moiety with a methoxyphenyl group. The compound’s design aligns with trends in neuroprotective and antimicrobial agent development, where benzo[d]thiazole derivatives are prominent due to their bioactivity .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-24-16-9-3-4-10-17(16)25-13-7-6-12-21-19(23)14-26-20-22-15-8-2-5-11-18(15)27-20/h2-5,8-11H,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKJKMQKBOMRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide involves multiple steps

Reaction Conditions

  • Step 1: Preparation of Benzo[d]thiazol-2-ylthio Intermediate
    • Reagents: : Benzo[d]thiazole, thiol compound.

    • Conditions: : Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.

  • Step 2: Introduction of Methoxyphenoxybutynyl Acetamide
    • Reagents: : 4-(2-methoxyphenoxy)but-2-yn-1-amine, acetic anhydride.

    • Conditions: : Solvent (e.g., acetonitrile), catalyst (e.g., pyridine), reflux.

Industrial Production Methods

In industrial settings, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Large-scale production involves continuous flow reactors and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.

  • Reduction: : Can be reduced to form corresponding thiol derivatives.

  • Substitution: : Participates in nucleophilic substitution reactions at the methoxyphenoxybutynyl position.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, acetic acid, ambient temperature.

  • Reduction: : Lithium aluminum hydride, dry ether, low temperature.

  • Substitution: : Sodium hydride, dimethylformamide, room temperature.

Major Products

  • Oxidation leads to the formation of sulfoxides and sulfones.

  • Reduction results in thiol derivatives.

  • Substitution reactions yield various modified acetamide derivatives.

Scientific Research Applications

Chemistry

2-(Benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is employed in developing novel materials with unique electronic and optical properties. Its structure allows for the creation of polymers and resins used in advanced technological applications.

Biology

The compound is studied for its potential as a biological probe in enzymatic reactions and metabolic pathways. It is used to investigate the behavior of thiol-containing molecules in biological systems.

Medicine

In medicinal chemistry, the compound shows promise as a precursor for synthesizing drugs with antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure enables the development of novel therapeutic agents targeting specific biological pathways.

Industry

In industrial applications, it is utilized in the production of specialty chemicals, coatings, and adhesives. The compound's reactivity makes it valuable in creating performance-enhancing additives for various industrial processes.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : Interacts with thiol-containing enzymes, modulating their activity.

  • Pathways: : Engages in redox reactions, influencing oxidative stress pathways in cells.

  • Cellular Effects: : Alters cellular functions by affecting signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogues

2.1.1 Benzo[d]oxazole-Based Acetamides () Compounds like 5q (2-(benzo[d]oxazol-2-ylthio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide) share structural motifs with the target compound, including a methoxyphenyl group and heterocyclic cores. These derivatives exhibit high melting points (~250°C), indicating strong intermolecular interactions, comparable to the target compound’s expected stability .

2.1.2 Benzo[d]thiazole-Triazole Hybrids ()
Derivatives such as 2j (melting point 201–202°C) and 2n (melting point 251–253°C) feature benzo[d]thiazole-thioacetamide scaffolds but incorporate phthalazine or triazolo-phthalazine moieties. These extensions enhance π-π stacking capabilities, which the target compound’s alkyne spacer may lack, possibly affecting binding to hydrophobic enzyme pockets .

2.1.3 Spiro-Indole-Benzothiazole Derivatives (–14) Compounds like 5d and 5e combine benzo[d]thiazole with spiro-indole systems, demonstrating potent anti-inflammatory and analgesic activities.

Antimicrobial Activity

  • Target Compound: While direct data are unavailable, structurally related compounds (e.g., 8d in ) exhibit activity against E.
  • Sulfonyl-Piperazine Derivatives () : Compounds 47–50 show broad-spectrum activity against gram-positive bacteria (e.g., S. aureus) and fungi, attributed to the sulfonyl group’s electronegativity. The target compound’s thioether may offer reduced polarity, affecting membrane penetration .

2.3.2 Neuroprotective Potential

  • Tacrine-Benzothiazole Hybrids (): Derivatives 14–19 target acetylcholinesterase (AChE) for Alzheimer’s disease. The target compound’s methoxyphenoxy group could similarly interact with AChE’s peripheral anionic site, though its alkyne spacer might limit optimal binding compared to alkylamine linkers in 14–19 .
Pharmacokinetic Considerations
  • Solubility: The target compound’s alkyne spacer and methoxyphenoxy group may improve lipid solubility compared to polar sulfonyl derivatives (), enhancing blood-brain barrier penetration.
  • Metabolic Stability : The propargyl ether moiety is prone to oxidative metabolism, whereas ’s spiro derivatives exhibit enhanced stability due to rigid structures .

Biological Activity

The compound 2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a derivative of benzothiazole, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The chemical formula of the compound is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 302.39 g/mol. The structure features a benzothiazole moiety linked to a methoxyphenoxy group, which is believed to enhance its biological activity.

PropertyValue
Chemical FormulaC₁₆H₁₈N₂O₂S
Molecular Weight302.39 g/mol
IUPAC NameThis compound
Melting PointNot Available
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. A review indicated that compounds similar to the target molecule exhibited significant cytotoxic effects against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer cells. For instance, derivatives showed log GI50 values ranging from -5.48 to -5.56 across different cell lines, suggesting potent anticancer activity at low concentrations .

Case Study:
In a study evaluating the anticancer efficacy of benzothiazole derivatives, it was found that specific structural modifications significantly enhanced their activity against MDA-MB-231 (breast cancer), HT-29 (colorectal), and NCI-H226 (lung cancer) cell lines. The compound exhibited an IC50 value of approximately 0.24 µM against these cell lines, indicating strong antiproliferative effects .

Anti-inflammatory Activity

Compounds containing the benzothiazole scaffold have also been investigated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives could inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The target compound's structure suggests it may also possess similar inhibitory effects on COX enzymes, contributing to its potential as an anti-inflammatory agent .

Research Findings:
A docking study indicated that benzothiazole derivatives could effectively bind to COX-II with favorable binding affinities, suggesting their potential as selective COX-II inhibitors . This aligns with findings from other studies where benzothiazole derivatives demonstrated significant anti-inflammatory effects in animal models.

The biological activities of This compound may be attributed to several mechanisms:

  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Inhibition of Angiogenesis: By interfering with angiogenic factors, it may prevent tumor growth.
  • Modulation of Inflammatory Pathways: The inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation.

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